- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)
4-Iodo-N-methylbenzamide structure
Product Name:4-Iodo-N-methylbenzamide
Numero CAS:89976-43-2
MF:C8H8INO
MW:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343
Update Time:2025-06-07
4-Iodo-N-methylbenzamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- Inchi: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- Chiave InChI: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(I)=CC=1)NC
Proprietà calcolate
- Massa esatta: 260.96506g/mol
- Massa monoisotopica: 260.96506g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 29.1Ų
4-Iodo-N-methylbenzamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-5g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 5g |
2415CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 1g |
484.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
298CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-200mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 200mg |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-50mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 50mg |
67.0CNY | 2021-08-04 | |
| TRC | I724563-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I724563-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I724563-500mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I724563-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 1g |
$98.00 | 2023-05-18 |
4-Iodo-N-methylbenzamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt
1.2 Solvents: Diethyl ether ; overnight, rt
1.2 Solvents: Diethyl ether ; overnight, rt
Riferimento
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt
Riferimento
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux
1.2 Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 2 h, rt
Riferimento
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt
Riferimento
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
Riferimento
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride , Pyridine
1.2 Reagents: Acetic anhydride , Pyridine
Riferimento
- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Riferimento
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt
Riferimento
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt
Riferimento
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
Riferimento
- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C
Riferimento
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Water
Riferimento
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411
4-Iodo-N-methylbenzamide Raw materials
- Sodium methylaminotrihydroborate
- 4-Iodobenzamide
- Ethyl 4-iodobenzoate
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
Numero d'ordine:A1228923
Stato delle scorte:in Stock
Quantità:10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:42
Prezzo ($):177
Email:sales@amadischem.com
4-Iodo-N-methylbenzamide Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
89976-43-2 (4-Iodo-N-methylbenzamide) Prodotti correlati
- 349117-88-0(3-Iodo-N-propylbenzamide)
- 24167-53-1(4-Iodo-N,N-dimethylbenzamide)
- 58084-22-3(2-Iodo-N-methylbenzamide)
- 91506-06-8(3-iodo-N,N-dimethylBenzamide)
- 887234-45-9(Benzamide, 2-iodo-N,3-dimethyl-)
- 82082-51-7(N-Benzyl-3-iodobenzamide)
- 77350-52-8(N,N-Diethyl-4-iodobenzamide)
- 90434-01-8(3-iodo-N-methylBenzamide)
- 106790-96-9(N-2-(diethylamino)ethyl-4-iodobenzamide)
- 39887-30-4(4-Iodo-N-propylbenzamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
Purezza:99%
Quantità:10g
Prezzo ($):177